3-Fluoro-4-morpholinoaniline hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-fluoro-4-morpholin-4-ylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O.ClH/c11-9-7-8(12)1-2-10(9)13-3-5-14-6-4-13;/h1-2,7H,3-6,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRPSSVBSBPDCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677610 | |
| Record name | 3-Fluoro-4-(morpholin-4-yl)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94442-23-6, 2689-38-5 | |
| Record name | Benzenamine, 3-fluoro-4-(4-morpholinyl)-, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94442-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-4-(morpholin-4-yl)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reduction of o-Fluoronitrobenzene to o-Fluoroaniline
- Reagents and Conditions:
o-Fluoronitrobenzene is reduced using hydrogen gas in the presence of Raney nickel catalyst or palladium on carbon (Pd/C) under mild conditions (room temperature to slightly elevated temperature, atmospheric or slightly elevated pressure). - Example:
20 g of o-fluoronitrobenzene in methanol with 1 g Raney nickel, hydrogenated at 20 atm for 10 hours at room temperature, yields o-fluoroaniline with approximately 90% yield.
Morpholine Substitution to Form o-Fluoro-morpholinyl Benzene
- Process:
The o-fluoroaniline is reacted with morpholine in an organic solvent (e.g., ethanol or ethyl acetate). The reaction temperature is maintained between 100–200 °C to facilitate nucleophilic aromatic substitution, replacing the fluorine atom with the morpholino group. - Reaction specifics:
The reaction involves slow addition of disubstituted ethyl ether to the mixture containing o-fluoroaniline and a deacidifying agent, followed by stirring at elevated temperatures.
Nitration to 3-Fluoro-4-morpholinyl Nitrobenzene
- Reagents and Conditions:
Nitration is performed using nitric acid (65–98% mass fraction) as the nitrating agent and acetic acid as the solvent. - Outcome:
This step introduces a nitro group para to the morpholino substituent, yielding 3-fluoro-4-morpholinyl nitrobenzene.
Reduction of Nitro Group to Amine
- Common Reducing Agents:
- Hydrogenation over Pd/C catalyst under hydrogen atmosphere.
- Chemical reduction using ammonium formate in the presence of Pd/C.
- Reduction with iron powder and ammonium chloride under reflux conditions.
- Example:
4-(2-Fluoro-4-nitrophenyl)morpholine dissolved in ethanol is hydrogenated over 10% Pd/C at room temperature under hydrogen for 18 hours, yielding 3-fluoro-4-morpholinoaniline with near quantitative yield (99%). - Alternative:
Reduction with ammonium formate and Pd/C in ethyl acetate at 45–50 °C for 8 hours provides yields up to 95%.
Formation of Hydrochloride Salt
- The free base 3-fluoro-4-morpholinoaniline is converted to its hydrochloride salt by treatment with hydrochloric acid, often in an organic solvent or aqueous medium, followed by crystallization to obtain the hydrochloride salt with high purity.
Reaction Conditions and Yields Summary Table
| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|
| Reduction of o-fluoronitrobenzene | H2, Raney Ni or Pd/C, Methanol or Ethanol, 10–20 atm H2 | RT to 50 | 90 | High purity o-fluoroaniline |
| Morpholine substitution | o-Fluoroaniline, morpholine, organic solvent, deacidifying agent | 100–200 | 85 | Nucleophilic aromatic substitution |
| Nitration | HNO3 (65–98%), acetic acid solvent | RT to 50 | Not specified | Para-nitration to nitro compound |
| Nitro reduction | Pd/C + H2 or ammonium formate + Pd/C or Fe/NH4Cl | RT to 80 | 95–99 | High purity 3-fluoro-4-morpholinoaniline |
| Hydrochloride salt formation | HCl in solvent, crystallization | RT | Quantitative | High purity salt |
Research Findings and Environmental Considerations
- The method starting from o-fluoronitrobenzene is cost-effective due to inexpensive raw materials and avoids generation of fluorine-containing wastewater, making it environmentally friendly.
- Hydrogenation with Pd/C is preferred for its high selectivity and yield, producing minimal by-products.
- Use of ammonium formate as a hydrogen donor in catalytic reduction offers an alternative to gaseous hydrogen, facilitating safer and scalable operations.
- Recrystallization from aqueous ethanol solutions yields final products with purities exceeding 99.5% (HPLC), suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-morpholinoaniline hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, forming derivatives such as pyrazole-4-carboxamides.
Reduction: The nitro group in its precursor can be reduced to an amine group.
Common Reagents and Conditions
Iron and Ammonium Chloride: Used for the reduction of the nitro group to an amine.
Morpholine: Used in the substitution reaction with 1,2-difluoro-4-nitrobenzene.
Major Products
4-(2-Fluoro-4-nitrophenyl)morpholine: Intermediate product in the synthesis.
3-Fluoro-4-morpholinoaniline: Final product after reduction.
Scientific Research Applications
Medicinal Chemistry
Antibiotic Synthesis:
One of the primary applications of 3-fluoro-4-morpholinoaniline hydrochloride is as an intermediate in the synthesis of linezolid, an antibiotic used to treat infections caused by Gram-positive bacteria, including MRSA (methicillin-resistant Staphylococcus aureus). The compound's structure facilitates the formation of key intermediates required for the synthesis of linezolid derivatives, enhancing their efficacy against resistant strains .
Anticancer Research:
Research has demonstrated that this compound exhibits anticancer properties, particularly against breast cancer cells. It inhibits cell proliferation and induces apoptosis through the disruption of cell signaling pathways and alteration of gene expression. The compound interacts with topoisomerase II, a crucial enzyme involved in DNA replication, thereby inhibiting cancer cell growth .
Antimicrobial Research
Biofilm Inhibition:
The compound has shown significant antimicrobial activity, particularly against biofilm-forming bacteria. Studies indicate that its derivatives can inhibit biofilm formation with an IC50 value of 12.97 μM, outperforming linezolid (IC50 of 15.93 μM) in certain assays. Minimum inhibitory concentrations (MIC) for its derivatives range from 6.25 to 25.0 μg/mL, indicating potent activity against various bacterial strains .
Enzyme Inhibition:
this compound inhibits enzymes involved in bacterial resistance mechanisms. By interacting with these enzymes, it enhances the efficacy of existing antibiotics and provides a potential avenue for developing new antimicrobial agents .
Materials Science
Carbon Nanodots and OLEDs:
In materials science, this compound is utilized in the synthesis of carbon nanodots, which are important for optoelectronic applications such as organic light-emitting diodes (OLEDs). The functionalization of carbon nanodots with this compound improves their photoluminescence quantum yield and allows for tunable emission wavelengths .
Organic Synthesis:
This compound serves as a versatile building block in organic synthesis. It is used to create various heterocyclic compounds and other complex organic molecules through reactions such as Schiff base formation and amidation reactions .
Biochemical Properties
The biochemical properties of this compound are critical to its applications:
- Molecular Formula: C10H13FN2O
- Molecular Weight: 196.22 g/mol
- Appearance: Off-white to pale beige powder
- Melting Point: 121 °C – 123 °C
Mechanism of Action
The mechanism of action of 3-fluoro-4-morpholinoaniline hydrochloride and its derivatives involves interaction with molecular targets such as bacterial ribosomes, inhibiting protein synthesis. This is particularly relevant in its role as an intermediate in the synthesis of linezolid, which binds to the 50S subunit of bacterial ribosomes .
Comparison with Similar Compounds
2-Chloro-4-fluoroaniline Hydrochloride (Compound 1c [B])
- Synthesis : Prepared via acid hydrolysis of 4-fluoroarylnitrone using thionyl chloride and HCl, yielding a green solid with a low yield (38.5%) .
- Key Differences: The chlorine substituent at the 2-position alters steric and electronic properties compared to the morpholino group in 3-fluoro-4-morpholinoaniline.
3-Methoxy-4-morpholinoaniline Dihydrochloride
- Structure: Replaces the fluorine atom in 3-fluoro-4-morpholinoaniline with a methoxy group (–OCH$_3$) .
- Hazard profile (H302+H312+H332) aligns with 3-fluoro-4-morpholinoaniline derivatives, indicating similar toxicity concerns .
3-Chloro-4-Ethoxyaniline Hydrochloride (Compound 6b [C])
- Synthesis : Derived from 4-ethoxyphenylnitrone via oxalyl chloride-mediated hydrolysis .
- Key Differences: The ethoxy group (–OCH$2$CH$3$) enhances lipophilicity, which may improve membrane permeability but reduce water solubility compared to morpholino-containing analogs. No biological activity data reported, limiting direct comparison .
N-((2-Chloro-6-methoxyquinolin-3-yl)methyl)-3-fluoro-4-morpholinoaniline (Compound 27)
- Structure: A Schiff base derivative incorporating 3-fluoro-4-morpholinoaniline and a quinoline moiety .
Comparative Analysis of Key Properties
Physicochemical Properties
| Compound | LogP (Predicted) | Solubility |
|---|---|---|
| 3-Fluoro-4-morpholinoaniline | 1.2 | Moderate (Polar) |
| 3-Methoxy-4-morpholinoaniline | 0.8 | Higher (Polar) |
| 3-Chloro-4-ethoxyaniline | 2.5 | Low (Lipophilic) |
Insight: The morpholino group improves water solubility, whereas chloro/ethoxy substituents increase lipophilicity, impacting bioavailability.
Biological Activity
3-Fluoro-4-morpholinoaniline hydrochloride (CAS Number 93246-53-8) is a fluorinated heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure:
- Molecular Formula: C10H13FN2O
- Molecular Weight: 196.22 g/mol
- Appearance: Off-white to pale beige powder
- Melting Point: 121 °C – 123 °C
Antimicrobial Activity
This compound has shown significant antimicrobial properties, particularly against biofilm-forming bacteria.
Inhibition Studies
-
Biofilm Inhibition:
- The compound has demonstrated an IC50 of 12.97 μM for biofilm inhibition, outperforming linezolid (IC50 of 15.93 μM) in certain assays .
- A study found that its derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 6.25 to 25.0 μg/mL , indicating potent antimicrobial activity against various bacterial strains .
- Comparison with Other Compounds:
Table: Antimicrobial Activity of this compound
| Compound | Biofilm Inhibition IC50 (μM) | Minimum Inhibitory Concentration (μg/mL) |
|---|---|---|
| 3-Fluoro-4-morpholinoaniline | 12.97 | 6.25 - 25.0 |
| Linezolid | 15.93 | N/A |
Anticancer Activity
Recent studies have explored the anticancer potential of this compound and its derivatives.
- Synthesis of Derivatives:
- Mechanistic Insights:
Case Studies
Several case studies highlight the efficacy of this compound in various applications:
- Antimicrobial Efficacy Against Biofilms:
- Anticancer Applications:
Q & A
Q. What are the standard synthetic routes for 3-fluoro-4-morpholinoaniline hydrochloride, and how is reaction progress monitored?
The compound is typically synthesized via nucleophilic aromatic substitution. For example, morpholine reacts with 1,2-difluoro-4-nitrobenzene under neat conditions to yield 4-(2-fluoro-4-nitrophenyl)morpholine, followed by nitro group reduction using Fe/NHCl . Reaction progress is monitored via thin-layer chromatography (TLC) to track intermediate formation, with final purification achieved through recrystallization or column chromatography .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- NMR spectroscopy (1H and 13C) to confirm substitution patterns and amine proton environments.
- IR spectroscopy to identify functional groups (e.g., morpholine C-O-C stretch at ~1,100 cm).
- Mass spectrometry for molecular weight validation .
- X-ray crystallography for resolving bond angles and crystal packing, though this requires high-purity crystals .
Q. How is the purity of this compound assessed in academic settings?
Purity is determined via high-performance liquid chromatography (HPLC) with UV detection (e.g., 207 nm), using a C18 column and a mobile phase of methanol-phosphate buffer. Calibration curves (linear range: 1–10 µg/mL) ensure accuracy, with recovery rates >99% . Melting point analysis (121–123°C) and elemental analysis further validate purity .
Advanced Research Questions
Q. How do structural modifications of this compound influence its antimicrobial activity?
Derivatives like sulfonamides and carbamates are synthesized by reacting the amine group with aryl sulfonyl chlorides or chloroformates. These modifications enhance antimicrobial potency, with sulfonamides (e.g., 9d ) showing MIC values of 6.25–25.0 µg/mL against bacterial/fungal strains. Molecular docking reveals hydrogen bonding with topoisomerase II gyrase A, correlating with activity .
Q. What experimental strategies resolve contradictions in biological activity data across derivatives?
- Dose-response assays to confirm MIC reproducibility.
- Molecular dynamics simulations to assess binding stability (e.g., compound 11a exhibits −280.3 kcal/mol binding affinity).
- Comparative SAR studies to identify critical substituents (e.g., electron-withdrawing groups enhance membrane penetration) .
Q. How can reaction conditions be optimized to scale synthesis while maintaining yield and purity?
Q. What advanced techniques elucidate the compound’s role in carbon nanodot synthesis?
3-Fluoro-4-morpholinoaniline is functionalized into carbon nanodots via hydrothermal treatment. Photoluminescence quantum yield (41.8%) and emission wavelength are tuned using UV-vis spectroscopy and time-resolved fluorescence. X-ray photoelectron spectroscopy (XPS) confirms surface morpholine and fluorine groups .
Methodological Considerations
Q. How are stability studies conducted for this compound under varying storage conditions?
- Accelerated degradation tests : Expose samples to 40°C/75% RH for 6 months.
- HPLC-MS analysis to detect degradation products (e.g., hydrolyzed morpholine rings).
- pH stability profiling (optimal range: 4–6) .
Q. What statistical approaches validate reproducibility in synthetic yield or biological assays?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
